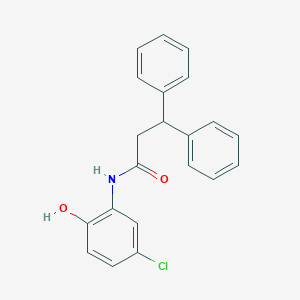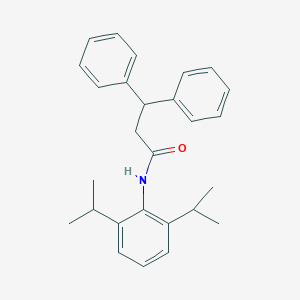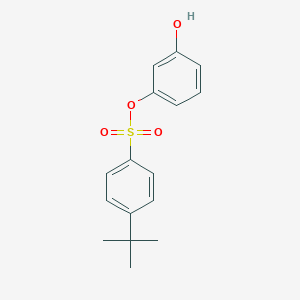
3-Hydroxyphenyl 4-tert-butylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxyphenyl 4-tert-butylbenzenesulfonate, also known as HPTS, is a fluorescent dye that is widely used in scientific research. It has a unique structure that makes it an excellent tool for studying various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
3-Hydroxyphenyl 4-tert-butylbenzenesulfonate is widely used as a fluorescent probe for studying various biochemical and physiological processes. It has been used to study the pH of intracellular compartments, calcium signaling, and protein-protein interactions. 3-Hydroxyphenyl 4-tert-butylbenzenesulfonate is also used in flow cytometry to measure cell viability and apoptosis.
Mecanismo De Acción
3-Hydroxyphenyl 4-tert-butylbenzenesulfonate works by emitting fluorescence when it is excited by light of a specific wavelength. The fluorescence emission occurs due to the formation of an excited-state complex between 3-Hydroxyphenyl 4-tert-butylbenzenesulfonate and water molecules. The fluorescence intensity of 3-Hydroxyphenyl 4-tert-butylbenzenesulfonate is pH-dependent, which makes it an excellent tool for measuring intracellular pH.
Biochemical and Physiological Effects:
3-Hydroxyphenyl 4-tert-butylbenzenesulfonate has no known biochemical or physiological effects on cells or tissues. It is a non-toxic dye that is widely used in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of 3-Hydroxyphenyl 4-tert-butylbenzenesulfonate is its pH sensitivity, which makes it an excellent tool for studying intracellular pH. It is also non-toxic and can be used in live-cell imaging. However, 3-Hydroxyphenyl 4-tert-butylbenzenesulfonate has some limitations, such as its relatively low quantum yield and its sensitivity to photobleaching.
Direcciones Futuras
There are several future directions for 3-Hydroxyphenyl 4-tert-butylbenzenesulfonate research. One direction is to develop new derivatives of 3-Hydroxyphenyl 4-tert-butylbenzenesulfonate that have improved photophysical properties. Another direction is to use 3-Hydroxyphenyl 4-tert-butylbenzenesulfonate in combination with other fluorescent probes to study complex biological systems. Additionally, 3-Hydroxyphenyl 4-tert-butylbenzenesulfonate can be used in combination with other imaging techniques such as electron microscopy to study subcellular structures.
Métodos De Síntesis
The synthesis of 3-Hydroxyphenyl 4-tert-butylbenzenesulfonate involves the reaction between 3-hydroxyphenol and 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 3-Hydroxyphenyl 4-tert-butylbenzenesulfonate as a white crystalline powder, which can be purified by recrystallization.
Propiedades
Nombre del producto |
3-Hydroxyphenyl 4-tert-butylbenzenesulfonate |
|---|---|
Fórmula molecular |
C16H18O4S |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
(3-hydroxyphenyl) 4-tert-butylbenzenesulfonate |
InChI |
InChI=1S/C16H18O4S/c1-16(2,3)12-7-9-15(10-8-12)21(18,19)20-14-6-4-5-13(17)11-14/h4-11,17H,1-3H3 |
Clave InChI |
DXRJWPWSTVMSGX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)O |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



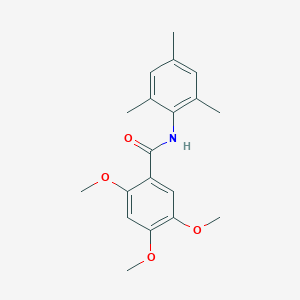

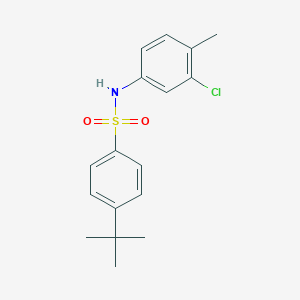

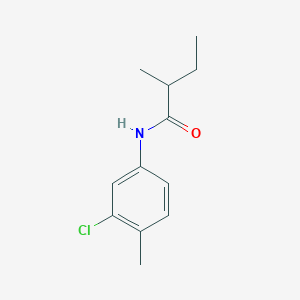
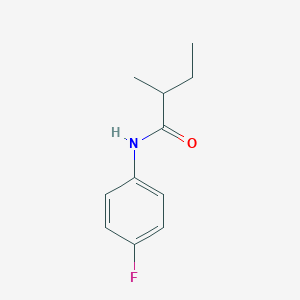
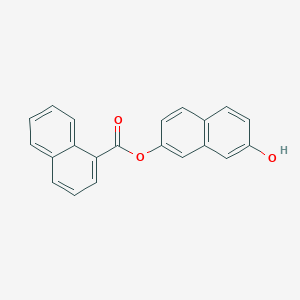
![2-methyl-N-[3-(methylsulfanyl)phenyl]butanamide](/img/structure/B309602.png)

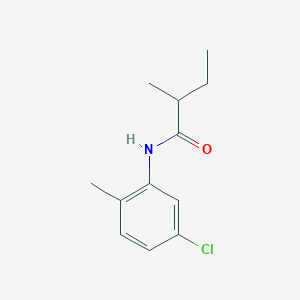
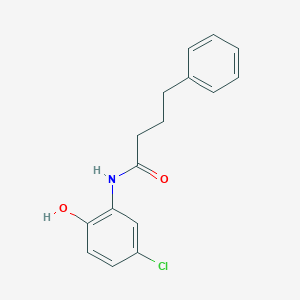
![N-[3-(methylsulfanyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B309609.png)
